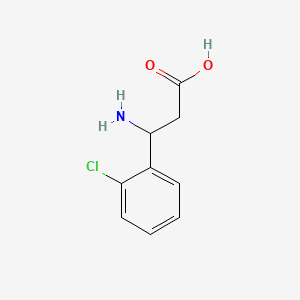
1-Butylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-butylpiperazine derivatives and related compounds has been explored through various chemical reactions, highlighting the versatility and reactivity of the piperazine ring. For instance, a novel synthesis approach of 4-substituted-(1-benzylpiperazin-2-yl)methanols starting from the amino acid serine involves key intermediate steps, indicating the complexity and efficiency of modern synthetic methods (Beduerftig et al., 2001).
Molecular Structure Analysis
The molecular structure and conformational analysis of 1-arylpiperazine derivatives, including those with a butyl chain, have been extensively studied using X-ray structure analysis and molecular modeling. These studies reveal the energetically favored conformations of the molecules and provide insight into the effect of the butyl chain on the compound's overall structure (Karolak‐Wojciechowska et al., 2001).
Chemical Reactions and Properties
The reactivity of 1-butylpiperazine can be illustrated by its involvement in various chemical reactions, such as the electrochemical synthesis of phenylpiperazine derivatives. This method demonstrates an environmentally friendly approach to synthesizing piperazine derivatives, showcasing the chemical versatility of 1-butylpiperazine (Nematollahi & Amani, 2011).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Polymers
- Scientific Field : Biomedical Sector, Healthcare Products, Water Purification Systems, and Food Packaging .
- Summary of the Application : Piperazine-based antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes . These polymers are used in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
- Methods of Application : The synthesis of these polymers involves incorporating low molecular weight bioactive agents or disinfectants into the polymer structure . The specific methods and technical details would depend on the type of polymer and the intended application.
Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : The piperazine moiety is often found in drugs or bioactive molecules . Its widespread presence is due to its different possible roles depending on its position in the molecule and the therapeutic class .
- Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . The specific methods and technical details would depend on the specific drug and the therapeutic class.
Antimicrobial Activity
- Scientific Field : Microbiology .
- Summary of the Application : Piperazine polymers exhibit significant antimicrobial activity against E. coli and S. aureus . This is particularly important in the context of increasing antibiotic resistance.
- Methods of Application : The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) .
- Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
Medicinal Chemistry Research
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Piperazines are used in the synthesis of defined substitution patterns for broad applications in medicinal chemistry research .
- Methods of Application : The specific methods and technical details would depend on the specific drug and the therapeutic class .
- Results or Outcomes : These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expand the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
C–H Functionalization
- Scientific Field : Organic Chemistry .
- Summary of the Application : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This is important for the synthesis of functionalized piperazines .
- Methods of Application : The specific methods and technical details would depend on the specific functionalization process .
- Results or Outcomes : These approaches provide attractive new avenues for the synthesis of the defined substitution patterns of piperazines .
Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Piperazine is a privileged structural motif in drug discovery . It is a six-membered heterocyclic compound with the chemical formula C4H10N2 and is also called hexahydropyrazine . It is found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
- Methods of Application : The specific methods and technical details would depend on the specific drug and the therapeutic class .
- Results or Outcomes : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
Safety And Hazards
1-Butylpiperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-butylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVXVKIYYQWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329832 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpiperazine | |
CAS RN |
5610-49-1 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

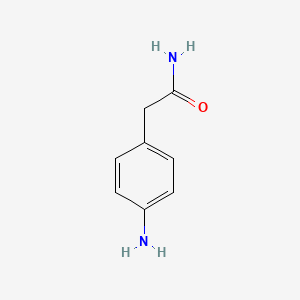
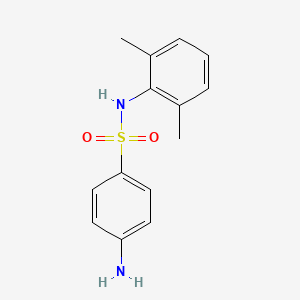
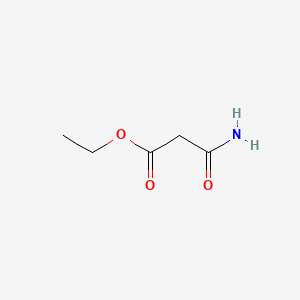
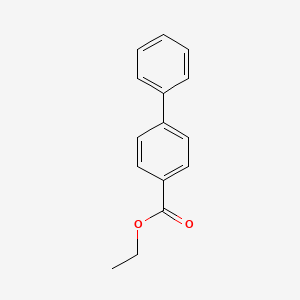
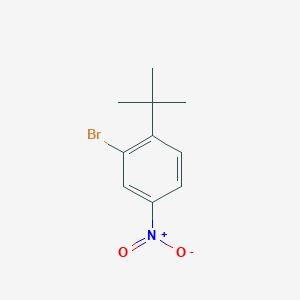
![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)
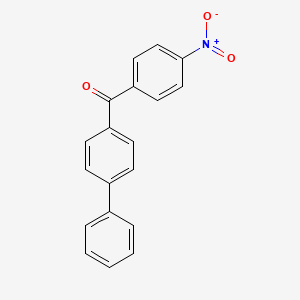
![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)
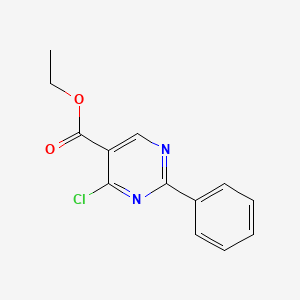
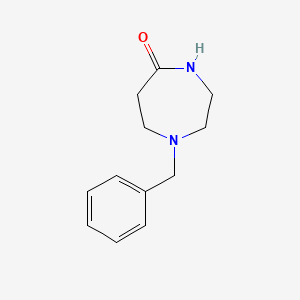
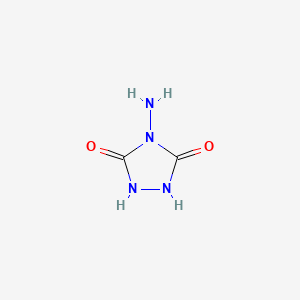
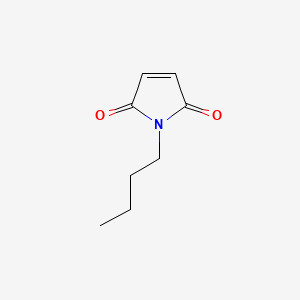
![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
